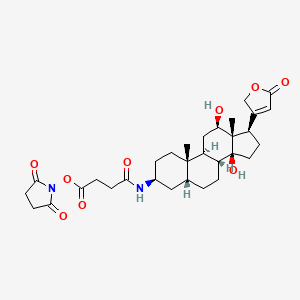
β-Tocopherol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-Tocopherol-d3 is the deuterium labeled β-Tocopherol . β-Tocopherol is an analogue of vitamin E and exhibits antioxidant properties . It can inhibit tyrosinase activity and melanin synthesis . β-Tocopherol can also prevent the inhibition of cell growth and of PKC activity caused by d-alpha-tocopherol .
Synthesis Analysis
Tocopherols are plant-derived isoprenoids with vitamin E activity, which are involved in diverse physiological processes in plants . Although their biosynthesis has been extensively investigated in model plants, their synthesis in important fruit crops as Citrus has scarcely been studied . The final products of the Tocopherol biosynthesis pathway are either α- or β-Tocopherol, which are catalyzed by γ-Tocopherol methyltransferase .
Molecular Structure Analysis
The molecular structure of β-Tocopherol-d3 is composed of a chromanol ring with a side chain located at the C2 position . Tocopherols have saturated phytyl side chains while tocotrienols have isoprenyl side chains with three double bonds . Both tocopherols and tocotrienols occur as four vitamers (α, β-, γ- and δ-) that differ from each other by the number and position of methyl groups in the chromanol ring .
Chemical Reactions Analysis
The most difficult compounds to be separated are the β- and γ-tocols, because they have three methyl groups in their ring structure .
Physical And Chemical Properties Analysis
Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .
Applications De Recherche Scientifique
Antioxidant Properties
β-Tocopherol-d3, like other forms of Vitamin E, has significant antioxidant properties . It plays a crucial role in neutralizing free radicals and preventing oxidative stress, which is a major contributor to aging and various diseases .
Anti-Inflammatory Effects
In addition to its antioxidant properties, β-Tocopherol-d3 also exhibits anti-inflammatory effects . It can modulate immune response and reduce inflammation, which is beneficial in managing chronic inflammatory diseases .
Metabolic Properties
β-Tocopherol-d3 has been found to have metabolic properties that are clinically significant for Vitamin E supplementation in Diabetic Kidney Disease . It helps in the prevention and control of diabetes and associated disturbances .
Role in Diabetic Kidney Disease
Diabetic kidney disease is a major complication of diabetes, characterized by a complex physiopathology with a relevant contribution of an imbalanced oxidant/antioxidant system . β-Tocopherol-d3, with its antioxidant properties, can potentially have a beneficial effect in managing this disease .
Food Preservation
The relative antioxidant activity of β-Tocopherol-d3 contributes to food preservation . It can reduce the negative impact of chemical reactions on food systems by improving their safety, nutritional value, and shelf-life .
Health Enhancement
β-Tocopherol-d3 has demonstrated significant biological effects on enhancing human health . It effectively combats oxidative stress which benefits for anti-inflammation, anti-cancer, cardioprotection, neuroprotection, skin health, and other degenerative conditions .
Mécanisme D'action
Target of Action
β-Tocopherol-d3, like other forms of tocopherol, primarily targets lipid bilayers . It is a lipophilic antioxidant that protects polyunsaturated fatty acids from peroxidation reactions . It is also associated with lipoproteins and fat deposits .
Mode of Action
β-Tocopherol-d3 acts as a radical scavenger . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This antioxidant property is related to the formation of tocopherol quinone and its subsequent recycling or degradation .
Biochemical Pathways
The biosynthesis of β-Tocopherol-d3 occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .
Pharmacokinetics
Tocotrienols, which are structurally similar to tocopherols, are detectable at appreciable levels in the plasma after supplementation . The unsaturated chain of tocotrienols allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver . This might also be applicable to β-Tocopherol-d3.
Result of Action
The primary result of β-Tocopherol-d3 action is the protection of lipid structures from oxidative damage . It blocks the proliferation of lipid peroxidation in membranes at the expense of a hydrogen atom provided to the lipid peroxyl radicals . This antioxidant action is crucial for maintaining the integrity of cellular structures and functions.
Action Environment
The action of β-Tocopherol-d3 can be influenced by various environmental factors. Its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can provide insights into the optimal conditions for the action of β-Tocopherol-d3.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of β-Tocopherol-d3 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "d3-Phenylalanine", "Ethyl Acetoacetate", "4-Methyl-2-pentanone", "Benzaldehyde", "Trimethylsilyl Chloride", "Borane Dimethyl Sulfide Complex", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Diethyl Ether", "Petroleum Ether", "Water" ], "Reaction": [ "1. The synthesis starts with the protection of d3-Phenylalanine as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in methanol.", "2. The Boc-protected d3-Phenylalanine is then coupled with ethyl acetoacetate using EDC and DMAP in dry diethyl ether to form the corresponding β-ketoester.", "3. The β-ketoester is then reduced with sodium borohydride in methanol to form the corresponding β-hydroxyester.", "4. The β-hydroxyester is then converted to the corresponding β-ketone using hydrochloric acid in methanol.", "5. The β-ketone is then reacted with benzaldehyde in the presence of borane dimethyl sulfide complex in dry 4-methyl-2-pentanone to form the corresponding diastereomeric mixture of 2,2,5,7,8-pentamethyl-6-chromanol derivatives.", "6. The diastereomeric mixture is then separated using silica gel chromatography.", "7. The desired diastereomer is then reacted with trimethylsilyl chloride in the presence of sodium hydroxide in methanol to form the corresponding trimethylsilyl ether.", "8. The trimethylsilyl ether is then deprotected using TBAF in dry tetrahydrofuran to form the desired β-Tocopherol-d3." ] } | |
Numéro CAS |
936230-75-0 |
Nom du produit |
β-Tocopherol-d3 |
Formule moléculaire |
C28H48O2 |
Poids moléculaire |
419.708 |
Nom IUPAC |
(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |
Clé InChI |
WGVKWNUPNGFDFJ-SUWCBTSWSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
Synonymes |
(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



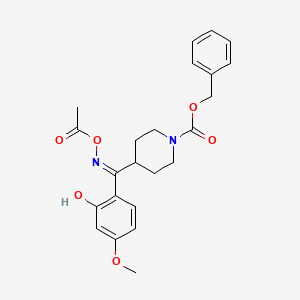
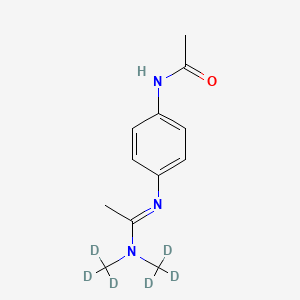
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
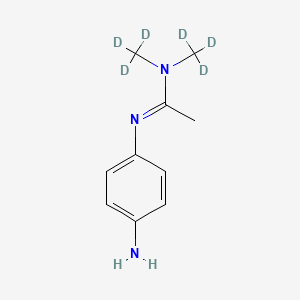
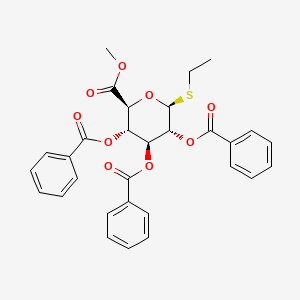
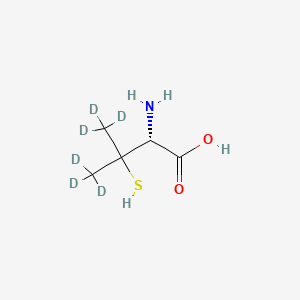
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
